An In-depth Technical Guide to 3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole: Structure, Synthesis, and Applications
An In-depth Technical Guide to 3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, a fluorinated heterocyclic compound with significant potential in medicinal chemistry. By leveraging the unique properties of the indazole scaffold and the introduction of a difluoromethyl group, this molecule presents a compelling starting point for the development of novel therapeutics. This document will delve into the structural characteristics, a plausible synthetic pathway, spectroscopic analysis, and potential applications of this compound, offering valuable insights for researchers in the field.
Structural Elucidation and Physicochemical Properties
3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole possesses a fused bicyclic system, where a pyrazole ring is fused to a cyclohexane ring. The difluoromethyl group at the 3-position of the pyrazole ring is a key feature, known to act as a lipophilic hydrogen bond donor, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1]
Table 1: Physicochemical Properties of 3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
| Property | Value | Source |
| Molecular Formula | C₈H₁₀F₂N₂ | PubChem |
| Molecular Weight | 172.18 g/mol | PubChem |
| SMILES | C1CCC2=C(C1)C(=NN2)C(F)F | PubChem |
| InChIKey | OGUSNGSCFPPYNE-UHFFFAOYSA-N | PubChem |
| Predicted XLogP3 | 1.9 | PubChem |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole.
Detailed Experimental Protocol (Proposed):
Step 1: Synthesis of 2-(Hydroxymethylene)cyclohexan-1-one
-
To a stirred solution of sodium methoxide (1.1 eq) in anhydrous diethyl ether at 0 °C, add ethyl formate (1.1 eq) dropwise.
-
Add a solution of cyclohexanone (1.0 eq) in diethyl ether dropwise to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with ice-cold water and acidify with dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole
-
Dissolve the crude 2-(hydroxymethylene)cyclohexan-1-one (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 4,5,6,7-tetrahydro-1H-indazole.[2]
Step 3: Synthesis of 3-Bromo-4,5,6,7-tetrahydro-1H-indazole
-
Dissolve 4,5,6,7-tetrahydro-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.
-
Add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 4: Synthesis of 3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
-
To a solution of 3-bromo-4,5,6,7-tetrahydro-1H-indazole (1.0 eq) in a suitable solvent (e.g., DMF or THF), add a copper catalyst (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline).
-
Add a difluoromethylating agent such as diethyl (bromodifluoromethyl)phosphonate (BrCF₂PO(OEt)₂) (1.5 eq) and a suitable base (e.g., Cs₂CO₃).[3][4]
-
Heat the reaction mixture at 80-100 °C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to yield 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole.
Spectroscopic Characterization
The structural confirmation of the synthesized 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for the target molecule is not publicly available, predicted data based on analogous structures can provide a reliable reference.[5][6]
Table 2: Predicted ¹H NMR Spectral Data for 3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | br s | 1H | N-H (indazole) |
| ~6.8 | t, JHF ≈ 54 Hz | 1H | CHF₂ |
| ~2.6 | m | 2H | C4-H₂ |
| ~2.5 | m | 2H | C7-H₂ |
| ~1.8 | m | 4H | C5-H₂ and C6-H₂ |
Table 3: Predicted ¹³C NMR Spectral Data for 3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~148 (t, JCF ≈ 25 Hz) | C3 |
| ~142 | C7a |
| ~115 (t, JCF ≈ 238 Hz) | CHF₂ |
| ~112 | C3a |
| ~25 | C4 |
| ~23 | C5 |
| ~23 | C6 |
| ~21 | C7 |
Table 4: Predicted IR Spectral Data for 3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3100 | Strong, Broad | N-H stretching |
| 2950-2850 | Medium | C-H stretching (aliphatic) |
| ~1620 | Medium | C=N stretching |
| 1150-1050 | Strong | C-F stretching |
Table 5: Predicted Mass Spectrometry Data for 3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
| m/z | Interpretation |
| 172 | [M]⁺ |
| 153 | [M-F]⁺ |
| 121 | [M-CHF₂]⁺ |
General Protocol for Spectroscopic Analysis:
A general workflow for the spectroscopic analysis of the synthesized compound is outlined below.[5]
Caption: General workflow for the spectroscopic analysis of a synthesized compound.
Potential Applications in Drug Discovery
The indazole scaffold is a well-established privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities.[7] The introduction of a difluoromethyl group can further enhance the therapeutic potential of indazole derivatives by improving their metabolic stability and binding affinity to biological targets.
Potential Therapeutic Areas:
-
Oncology: Many indazole derivatives have been developed as potent kinase inhibitors for the treatment of cancer. The difluoromethyl group can modulate the electronic properties and lipophilicity of the molecule, potentially leading to enhanced potency and selectivity against various cancer-related kinases.
-
Anti-inflammatory Agents: Certain indazole-containing compounds have demonstrated significant anti-inflammatory properties. The unique electronic nature of the difluoromethyl group may influence interactions with key inflammatory targets.
-
Antifungal and Antimicrobial Agents: Fluorinated azoles are a known class of antifungal agents. The incorporation of a difluoromethyl group into the tetrahydro-indazole scaffold could lead to the discovery of novel antifungal or antimicrobial compounds.[1]
Conclusion
3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole represents a promising molecular scaffold for the development of new therapeutic agents. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, and its potential applications in drug discovery. The proposed synthetic protocol offers a practical approach for the preparation of this compound, enabling further investigation into its biological activities. The predicted spectroscopic data serves as a valuable reference for the structural characterization of the molecule. Researchers in the field of medicinal chemistry are encouraged to explore the therapeutic potential of this and related fluorinated indazole derivatives.
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